

Application Notes and Protocols for Sulfo-Cy3-Methyltetrazine in Super-Resolution Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

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Introduction

Sulfo-Cy3-Methyltetrazine is a water-soluble and highly reactive fluorescent probe designed for advanced bio-imaging applications, particularly in the realm of super-resolution microscopy. This molecule combines the bright and photostable cyanine dye, Sulfo-Cy3, with a methyltetrazine moiety, enabling a highly specific and efficient bioorthogonal reaction with trans-cyclooctene (TCO) tagged biomolecules. This ligation, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its exceptionally fast kinetics and biocompatibility, making it an ideal tool for labeling proteins and other targets in live cells and complex biological systems with minimal perturbation.[1][2]

A key feature of the tetrazine-dye conjugate is its inherent fluorescence quenching, which is significantly reversed upon reaction with a TCO group. This fluorogenic "turn-on" property is advantageous for reducing background fluorescence and enabling no-wash imaging protocols, thereby improving the signal-to-noise ratio in demanding imaging experiments like single-molecule localization microscopy (SMLM).[1][3] This application note provides detailed protocols for utilizing **Sulfo-Cy3-Methyltetrazine** for both extracellular and intracellular protein labeling and its subsequent application in direct Stochastic Optical Reconstruction Microscopy (dSTORM), a powerful super-resolution technique.

Data Presentation

Photophysical and Chemical Properties

The following table summarizes the key properties of **Sulfo-Cy3-Methyltetrazine**, providing essential data for experimental planning and setup.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~555 nm	[4]
Emission Maximum (λ_{em})	~580 nm	[4]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[4]
Quantum Yield (Φ)	~0.1 (unreacted)	[5]
Molecular Weight	~908.1 g/mol	[4]
Solubility	Water, DMSO, DMF	[4]
Reactive Group	Methyltetrazine	[5]
Bioorthogonal Reaction Partner	trans-cyclooctene (TCO)	[5]

Performance in dSTORM

The performance of a fluorophore in dSTORM is critical for achieving high-quality super-resolution images. The following table provides typical performance metrics for Cy3 derivatives in dSTORM. Note that these values can vary depending on the specific imaging buffer, optical setup, and biological sample.

Parameter	Typical Value Range	Significance in dSTORM
Localization Precision	5-20 nm	Determines the achievable resolution of the final super-resolution image.
Photon Count per Localization	500 - 3000	Higher photon counts lead to better localization precision.
On-Time	Milliseconds	The duration the molecule stays in the fluorescent "on" state.
Off-Time	Seconds	The duration the molecule stays in the dark "off" state, allowing for single-molecule detection.
Duty Cycle (On-Time / (On-Time + Off-Time))	< 0.1%	A low duty cycle is crucial to ensure only a sparse subset of fluorophores is active at any given time.

Experimental Protocols

General Considerations

- **Reagent Handling:** **Sulfo-Cy3-Methyltetrazine** is light-sensitive. Protect it from light during storage and handling. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C. For aqueous solutions, prepare them fresh for each experiment.
- **TCO-Modification of Proteins:** The following protocols assume that the protein of interest has been modified to incorporate a TCO group. This can be achieved through various methods, including the genetic incorporation of unnatural amino acids containing a TCO moiety or by chemically modifying the protein with a TCO-NHS ester.

Protocol 1: Extracellular Protein Labeling for Live-Cell Imaging

This protocol describes the labeling of TCO-modified proteins on the surface of living cells.

Materials:

- Live cells expressing the TCO-modified protein of interest, cultured in glass-bottom dishes.
- **Sulfo-Cy3-Methyltetrazine**
- Anhydrous DMSO or DMF
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare **Sulfo-Cy3-Methyltetrazine** Stock Solution: Dissolve **Sulfo-Cy3-Methyltetrazine** in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Cell Preparation: Grow cells to the desired confluency in glass-bottom dishes suitable for microscopy.
- Labeling Solution Preparation: Dilute the **Sulfo-Cy3-Methyltetrazine** stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically.
- Labeling Reaction:
 - Wash the cells twice with pre-warmed PBS.
 - Replace the PBS with the labeling solution.
 - Incubate the cells for 10-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the labeling solution.

- Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
- Imaging: The cells are now ready for live-cell super-resolution microscopy.

Protocol 2: Intracellular Protein Labeling for Fixed-Cell Imaging

This protocol is for labeling TCO-modified intracellular proteins in fixed and permeabilized cells.

Materials:

- Cells expressing the TCO-modified intracellular protein, cultured on coverslips.
- **Sulfo-Cy3-Methyltetrazine**
- Anhydrous DMSO or DMF
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

- Cell Fixation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

- Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
- Labeling:
 - Prepare a labeling solution of 1-10 μ M **Sulfo-Cy3-Methyltetrazine** in Blocking Buffer.
 - Incubate the coverslips with the labeling solution for 1 hour at room temperature, protected from light.
- Washing:
 - Remove the labeling solution.
 - Wash the coverslips three times with PBS.
- Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium for super-resolution microscopy.

Protocol 3: dSTORM Imaging

This protocol provides a general framework for performing dSTORM imaging on cells labeled with **Sulfo-Cy3-Methyltetrazine**.

Materials:

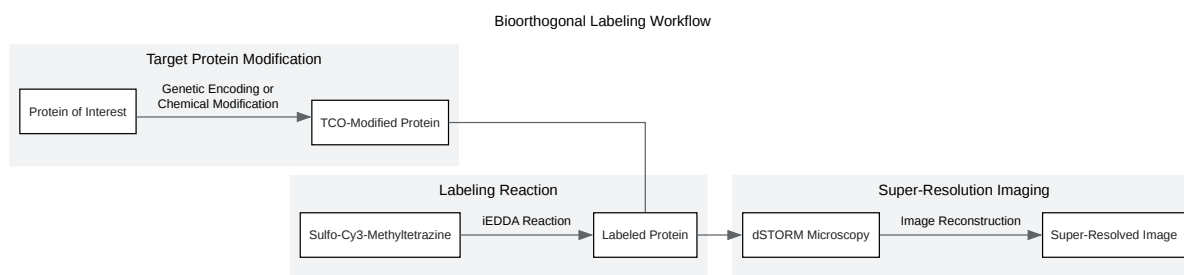
- Labeled cells (from Protocol 1 or 2).
- dSTORM Imaging Buffer: A typical buffer contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β -mercaptoethylamine - MEA) in a buffered solution (e.g., PBS or Tris-HCl). A common recipe is:
 - 10% (w/v) Glucose in PBS
 - 1 M MEA in water

- Glucose Oxidase (e.g., 1 mg/mL in PBS)
- Catalase (e.g., 40 µg/mL in PBS)
- Note: Prepare the final imaging buffer fresh before each imaging session by combining the components in the appropriate ratios (e.g., to final concentrations of 50 mM MEA, 0.5 mg/mL glucose oxidase, and 40 µg/mL catalase). The optimal buffer composition can vary and should be optimized for the specific experimental setup.[\[6\]](#)

Procedure:

- Microscope Setup: Use a microscope equipped for single-molecule localization microscopy, typically with a high-power laser for excitation (e.g., 561 nm for Cy3), a sensitive camera (EMCCD or sCMOS), and appropriate filter sets.
- Sample Mounting: Mount the sample on the microscope stage. For fixed cells, add the dSTORM imaging buffer directly to the sample. For live cells, use a sealed imaging chamber with an appropriate live-cell dSTORM buffer.
- Image Acquisition:
 - Locate the region of interest using low laser power.
 - Increase the laser power to induce photoswitching of the Sulfo-Cy3 molecules.
 - Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Image Reconstruction:
 - Process the acquired image stack using a suitable single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software packages).
 - The software will localize the center of each single-molecule blinking event with high precision.
 - A super-resolved image is then reconstructed from the coordinates of all localized molecules.

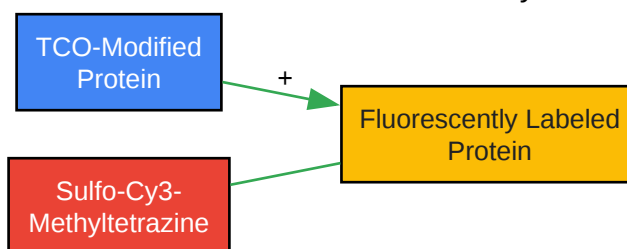
Visualizations



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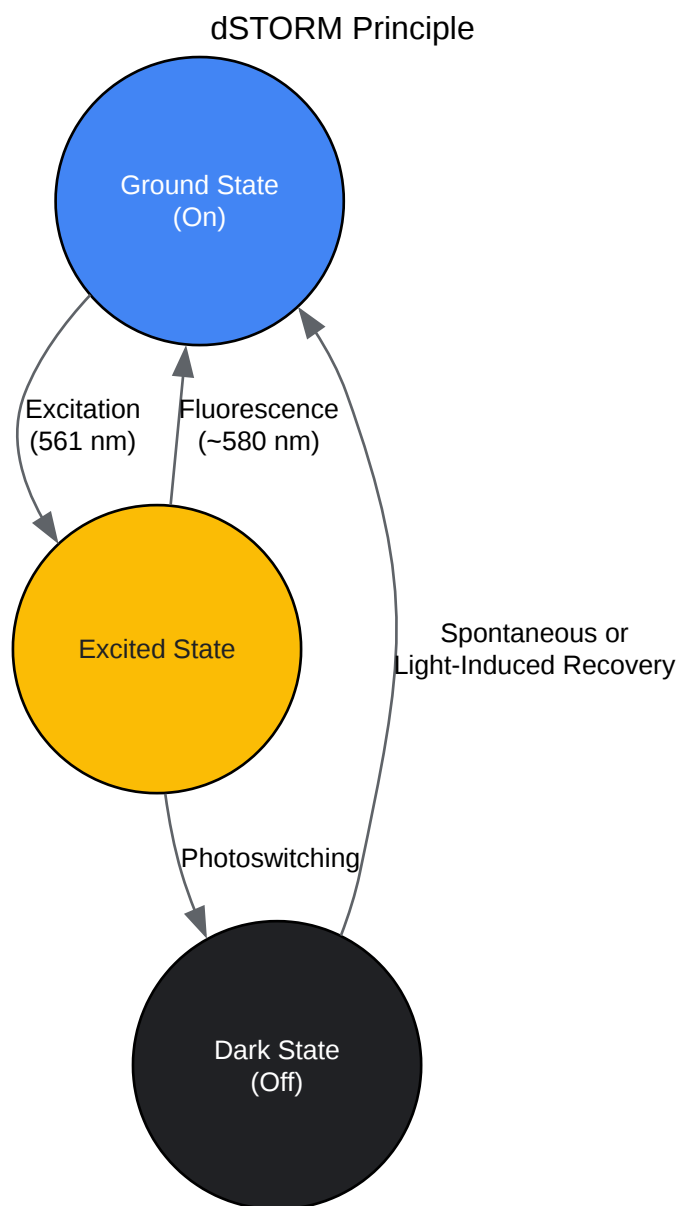
Caption: Experimental workflow for super-resolution microscopy.

Inverse-Electron-Demand Diels-Alder Cycloaddition



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Caption: Bioorthogonal reaction of **Sulfo-Cy3-Methyltetrazine**.



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Caption: Simplified Jablonski diagram for dSTORM.

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